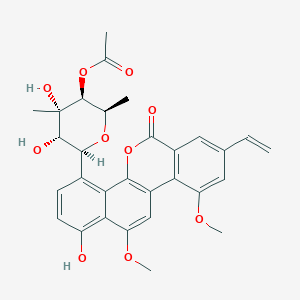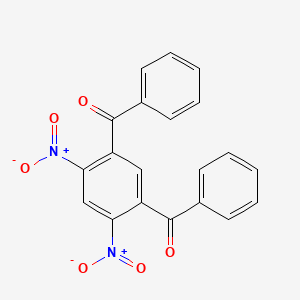
(5-Benzoyl-2,4-dinitrophenyl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,6-Dinitro-1,3-phenylene)bis(phenylmethanone) is an organic compound with the molecular formula C20H12N2O6. It is characterized by the presence of two nitro groups and two phenylmethanone groups attached to a 1,3-phenylene ring. This compound is known for its applications in various fields, including chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing (4,6-Dinitro-1,3-phenylene)bis(phenylmethanone) involves the nitration of 4,6-dinitrobenzene-1,3-diamine. The reaction typically employs concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction proceeds through the formation of intermediate nitro compounds, which are subsequently converted to the final product.
Industrial Production Methods
Industrial production of (4,6-Dinitro-1,3-phenylene)bis(phenylmethanone) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the involvement of strong acids and the potential for exothermic reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(4,6-Dinitro-1,3-phenylene)bis(phenylmethanone) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product is (4,6-diamino-1,3-phenylene)bis(phenylmethanone).
Substitution: The products depend on the nucleophile used, resulting in compounds like (4,6-diamino-1,3-phenylene)bis(phenylmethanone) derivatives.
Wissenschaftliche Forschungsanwendungen
(4,6-Dinitro-1,3-phenylene)bis(phenylmethanone) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Materials Science: Employed in the development of high-energy materials due to its energetic properties.
Biology and Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Wirkmechanismus
The mechanism of action of (4,6-Dinitro-1,3-phenylene)bis(phenylmethanone) involves its interaction with molecular targets through its nitro and phenylmethanone groups. These functional groups can participate in various chemical reactions, such as reduction and substitution, leading to the formation of different products. The compound’s effects are mediated by its ability to undergo these transformations under specific conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4,6-Diamino-1,3-phenylene)bis(phenylmethanone): A reduced form of the compound with amino groups instead of nitro groups.
(4,6-Dinitro-1,3-phenylene)dinitramide: Another nitro-substituted compound with similar energetic properties.
Uniqueness
(4,6-Dinitro-1,3-phenylene)bis(phenylmethanone) is unique due to its specific arrangement of nitro and phenylmethanone groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C20H12N2O6 |
|---|---|
Molekulargewicht |
376.3 g/mol |
IUPAC-Name |
(5-benzoyl-2,4-dinitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C20H12N2O6/c23-19(13-7-3-1-4-8-13)15-11-16(20(24)14-9-5-2-6-10-14)18(22(27)28)12-17(15)21(25)26/h1-12H |
InChI-Schlüssel |
JLVGDLCYDLJCML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B14114572.png)
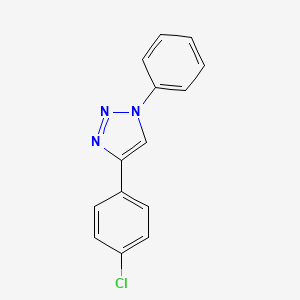
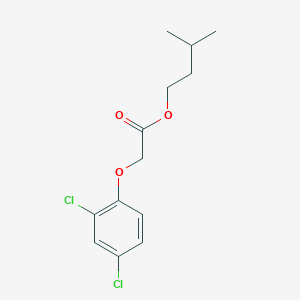
![3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14114585.png)
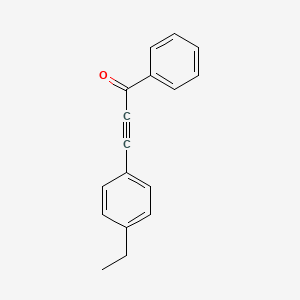
![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14114600.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B14114603.png)
![8-(2-Furylmethyl)-1,7-dimethyl-3-(naphthylmethyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione](/img/structure/B14114623.png)
![3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]-N'-hydroxypropanimidamide](/img/structure/B14114628.png)
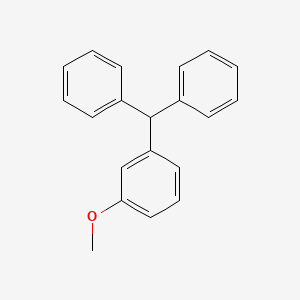
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14114633.png)
![butanedioic acid;[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B14114636.png)
